molecular formula C14H21NO B12551972 Hexanamide, N-[(1R)-1-phenylethyl]- CAS No. 191677-12-0

Hexanamide, N-[(1R)-1-phenylethyl]-

Cat. No.: B12551972
CAS No.: 191677-12-0
M. Wt: 219.32 g/mol
InChI Key: DGNYVUGHUGTLTE-GFCCVEGCSA-N
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Description

Hexanamide, N-[(1R)-1-phenylethyl]- is a chiral amide compound characterized by a hexanamide backbone substituted with an (R)-configured phenylethyl group. This stereochemistry is critical for its interactions in biological systems and material science applications. The compound’s structure combines hydrophobic (phenyl and hexanamide chain) and polar (amide group) regions, enabling diverse physicochemical properties.

Properties

CAS No.

191677-12-0

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-[(1R)-1-phenylethyl]hexanamide

InChI

InChI=1S/C14H21NO/c1-3-4-6-11-14(16)15-12(2)13-9-7-5-8-10-13/h5,7-10,12H,3-4,6,11H2,1-2H3,(H,15,16)/t12-/m1/s1

InChI Key

DGNYVUGHUGTLTE-GFCCVEGCSA-N

Isomeric SMILES

CCCCCC(=O)N[C@H](C)C1=CC=CC=C1

Canonical SMILES

CCCCCC(=O)NC(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, N-[(1R)-1-phenylethyl]- typically involves the reaction of hexanoyl chloride with (1R)-1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Hexanoyl chloride+(1R)-1-phenylethylamineHexanamide, N-[(1R)-1-phenylethyl]-+HCl\text{Hexanoyl chloride} + \text{(1R)-1-phenylethylamine} \rightarrow \text{Hexanamide, N-[(1R)-1-phenylethyl]-} + \text{HCl} Hexanoyl chloride+(1R)-1-phenylethylamine→Hexanamide, N-[(1R)-1-phenylethyl]-+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, N-[(1R)-1-phenylethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Hexanamide, N-[(1R)-1-phenylethyl]- has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial agent.

    Materials Science: The compound can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: It is studied for its interactions with various enzymes and proteins, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of Hexanamide, N-[(1R)-1-phenylethyl]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, thereby affecting the glucose metabolic pathway in bacteria . This inhibition can lead to antimicrobial effects, making it a potential candidate for developing new antibiotics.

Comparison with Similar Compounds

Structural Analogs with Phenylethyl Substituents

(a) N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide
  • Structure : Replaces the hexanamide chain with a cyanamide group.
  • Synthesis : Prepared via methods analogous to Kaushik et al. (), highlighting the modularity of phenylethylamine derivatives.
(b) (S)-N-(1-Phenylethyl)hexanamide
  • Structure : Enantiomeric phenylethyl group (S-configuration) attached to hexanamide.
  • Synthesis : Produced via amine activation (65% yield, ).
  • Key Differences : Stereochemistry inversion significantly impacts chiral recognition in biological targets. The (S)-enantiomer may exhibit divergent binding affinities compared to the (R)-form .
(c) 2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
  • Structure : Features an indole-oxoacetamide backbone instead of hexanamide.
  • Synthesis : Utilizes coupling agents like DCC/DMAP ().

Hexanamide Derivatives with Varied Substituents

(a) Hexanamide, N-(1-naphthyl)
  • Structure : Naphthyl group replaces phenylethyl.
  • Properties : Higher hydrophobicity (logP ~4.2) due to the naphthyl moiety, reducing aqueous solubility compared to the phenylethyl analog ().
  • Applications : Likely used in polymer science or as a fluorescent probe .
(b) Lisdexamfetamine Dimesylate
  • Structure: Hexanamide backbone with dimethylamino and methylphenethyl groups.
  • Molecular Weight : 455.60 g/mol ().
  • Key Differences: The addition of dimethylamino and sulfonate groups enhances bioavailability and CNS penetration, making it a prodrug for ADHD treatment .

Physicochemical and Spectral Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point/State Key Spectral Features (NMR/MS)
Hexanamide, N-[(1R)-1-phenylethyl]- C14H21NO 219.33 Not reported 1H NMR (CDCl3): δ 7.23–7.35 (m, 5H), 5.88 (bs, NH)
(S)-N-(1-Phenylethyl)hexanamide C14H21NO 219.33 White solid 1H NMR (CDCl3): δ 7.23–7.35 (m, 5H), 5.13 (quint)
Lisdexamfetamine Dimesylate C15H25N3O·(CH4O3S)2 455.60 Crystalline solid MS (FAB+): m/z 553 (M+H)

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